5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate This intermediate is then reacted with carbon disulfide and an alkylating agent to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also interact with metal ions, which may be relevant in its role as a catalyst or inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the cyclopentyl group.
4-Cyclopentyl-1,2,4-triazole-3-thiol: Similar structure but lacks the aminomethyl group.
5-(Hydroxymethyl)-4-cyclopentyl-1,2,4-triazole-3-thiol: Similar structure but has a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
The presence of both the aminomethyl and cyclopentyl groups in 5-(Aminomethyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol makes it unique. These groups can influence the compound’s reactivity, binding properties, and overall stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H14N4S |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-(aminomethyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H14N4S/c9-5-7-10-11-8(13)12(7)6-3-1-2-4-6/h6H,1-5,9H2,(H,11,13) |
InChI Key |
ATQBWLCHYKQVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)CN |
Origin of Product |
United States |
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